3-Amino Substituent Enables Cu-Catalyzed N-Arylation Chemistry Absent in the 3-Unsubstituted Analog (CAS 379241-59-5)
The 3-amino group of the target compound serves as the nucleophilic handle for Cu-mediated N-arylation with aryl boronic acids, enabling the synthesis of N-aryl substituted derivatives that have been pharmacologically evaluated as Mycobacterium tuberculosis chorismate mutase inhibitors. The 3-unsubstituted analog 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 379241-59-5) cannot participate in this transformation, precluding access to the N-aryl substituted series altogether [1].
| Evidence Dimension | Reactivity in Cu-mediated C–N bond formation with aryl boronic acids |
|---|---|
| Target Compound Data | Reactive (3-NH₂ acts as nucleophile; N-arylation proceeds in open flask at room temperature with Cu catalyst and Et₃N base, representative yields 82%) |
| Comparator Or Baseline | 3-Unsubstituted analog (CAS 379241-59-5): no –NH nucleophile available; N-arylation reaction is not applicable |
| Quantified Difference | Binary functional difference: reactive vs. non-reactive. Target compound enables a synthetic pathway that is structurally inaccessible to the 3-unsubstituted comparator. |
| Conditions | Cu-mediated coupling; Cu(OAc)₂ or CuI catalyst; Et₃N base; CH₂Cl₂ or DMF solvent; room temperature; open-flask conditions [1] |
Why This Matters
For medicinal chemistry teams, the 3-amino handle is essential for generating N-aryl substituted derivative libraries; procurement of the 3-unsubstituted analog instead would eliminate this entire SAR optimization vector.
- [1] Annadate RA, Borate HB, Vagh SS, Pisal MM, Deokate SB, Arkile MA, Jadhav NJ, Nawale LU, Sarkar D. C–N bond formation under Cu-catalysis: Synthesis and in vitro evaluation of N-aryl substituted thieno[2,3-d]pyrimidin-4(3H)-ones against chorismate mutase. Bioorg Med Chem. 2012;20(17):5127-5138. View Source
